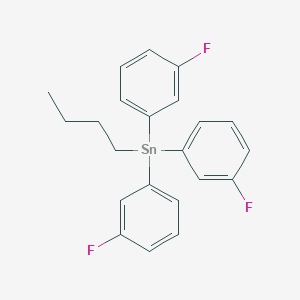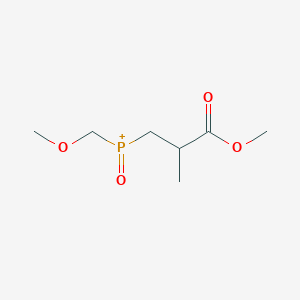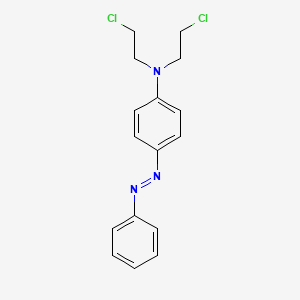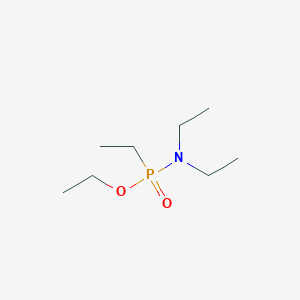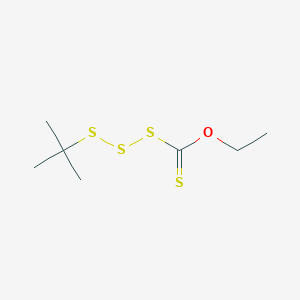
O-Ethyl tert-butyltrisulfane-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl tert-butyltrisulfane-1-carbothioate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are widely used in various chemical processes and have significant applications in both industrial and research settings. This compound is characterized by its unique structure, which includes an ethyl group, a tert-butyl group, and a trisulfane moiety attached to a carbothioate group.
Preparation Methods
The synthesis of O-Ethyl tert-butyltrisulfane-1-carbothioate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
O-Ethyl tert-butyltrisulfane-1-carbothioate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also react with nucleophiles and electrophiles, leading to the formation of various products. For example, the reaction with Grignard reagents can produce tertiary alcohols, while hydrolysis can yield carboxylic acids and alcohols .
Scientific Research Applications
O-Ethyl tert-butyltrisulfane-1-carbothioate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of esters and amides. In biology, the compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications, including drug development and delivery systems. Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of O-Ethyl tert-butyltrisulfane-1-carbothioate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The trisulfane moiety in the compound is particularly reactive and can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
O-Ethyl tert-butyltrisulfane-1-carbothioate can be compared with other similar compounds, such as ethyl acetate and tert-butyl acetate. While all these compounds are esters, this compound is unique due to the presence of the trisulfane moiety, which imparts distinct chemical and biological properties. Similar compounds include ethyl acetate, methyl butanoate, and isopentyl acetate, which are commonly used in organic synthesis and have various industrial applications .
Properties
CAS No. |
63407-80-7 |
|---|---|
Molecular Formula |
C7H14OS4 |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
O-ethyl (tert-butyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C7H14OS4/c1-5-8-6(9)10-12-11-7(2,3)4/h5H2,1-4H3 |
InChI Key |
VFVHOCPALGUECR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SSSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


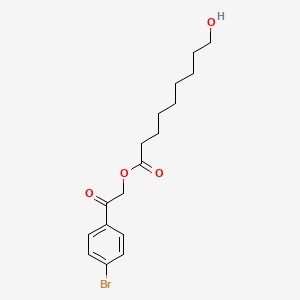
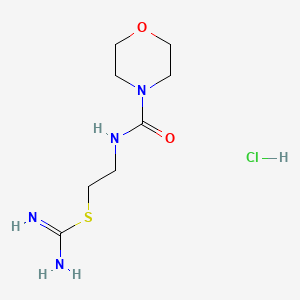
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
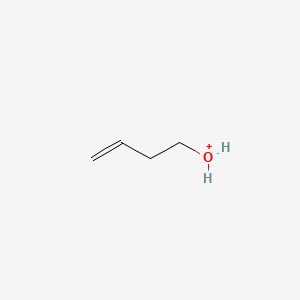
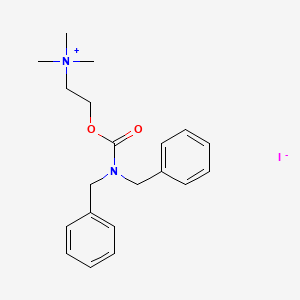
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)

